molecular formula C10H11NO4 B14822157 2-Cyclopropoxy-4-methoxy-1-nitrobenzene CAS No. 1243384-26-0

2-Cyclopropoxy-4-methoxy-1-nitrobenzene

Cat. No.: B14822157
CAS No.: 1243384-26-0
M. Wt: 209.20 g/mol
InChI Key: JRURPWNXUBFYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxy-4-methoxy-1-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with three functional groups: a nitro (-NO₂) group at position 1, a cyclopropoxy (-O-C₃H₅) group at position 2, and a methoxy (-OCH₃) group at position 4. Its molecular formula is C₁₀H₁₁NO₄ (approximate molecular weight: 209.19 g/mol). The compound’s structure combines electron-withdrawing (nitro) and electron-donating (alkoxy) substituents, creating unique electronic and steric effects. Such nitroaromatics are often utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and stability profiles .

Properties

CAS No.

1243384-26-0

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-cyclopropyloxy-4-methoxy-1-nitrobenzene

InChI

InChI=1S/C10H11NO4/c1-14-8-4-5-9(11(12)13)10(6-8)15-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

JRURPWNXUBFYPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of 2-Cyclopropoxy-4-methoxy-1-nitrobenzene can be achieved through a multi-step process involving electrophilic aromatic substitution reactions. One common synthetic route includes the following steps :

    Friedel-Crafts Acylation:

    Reduction: Conversion of the acyl group to an alkane via Clemmensen reduction.

    Nitration: Introduction of the nitro group using a mixture of concentrated nitric acid and sulfuric acid.

Chemical Reactions Analysis

2-Cyclopropoxy-4-methoxy-1-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyclopropoxy-4-methoxy-1-nitrobenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-methoxy-1-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, directs electrophiles to the ortho and para positions on the benzene ring .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include nitrobenzene derivatives and substituted nitroanilines. Key structural differences lie in substituent types, positions, and electronic effects:

Compound Molecular Formula Substituents (Positions) Key Functional Groups
2-Cyclopropoxy-4-methoxy-1-nitrobenzene C₁₀H₁₁NO₄ 1-NO₂, 2-O-C₃H₅, 4-OCH₃ Nitro, alkoxy (cyclic + linear)
4-Methoxy-1-nitrobenzene C₇H₇NO₃ 1-NO₂, 4-OCH₃ Nitro, methoxy
Nitrobenzene C₆H₅NO₂ 1-NO₂ Nitro
2-Nitroaniline C₆H₆N₂O₂ 1-NH₂, 2-NO₂ Amino, nitro

Physical and Chemical Properties

Solubility:
  • This compound : Highly soluble in chlorinated solvents (e.g., methylene chloride) and aromatic hydrocarbons (e.g., benzene), similar to nitrobenzene derivatives .
  • 4-Methoxy-1-nitrobenzene : Solubility parallels nitroaromatics, favoring polar aprotic solvents like dimethylformamide (DMF).
  • Nitrobenzene: Miscible with organic solvents like ethanol and ether but poorly soluble in water.
Stability:
  • The cyclopropoxy group introduces ring strain (60° bond angles), reducing thermal stability compared to non-cyclic analogs like 4-methoxy-1-nitrobenzene.
  • Nitro groups generally enhance stability against oxidation but may sensitize compounds to explosive decomposition under high energy input.
Reactivity:
  • Electrophilic Substitution: Nitro (-NO₂) groups are meta-directing, while alkoxy (-OR) groups are ortho/para-directing. In this compound, these competing effects create regioselectivity challenges in further substitutions. Comparatively, 2-nitroaniline’s amino group (-NH₂) strongly activates the ring, enabling faster reactions than alkoxy-substituted analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.